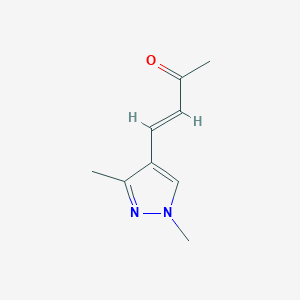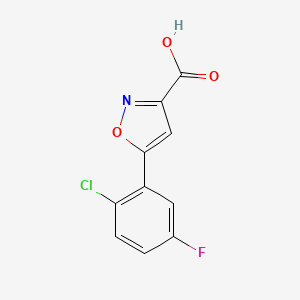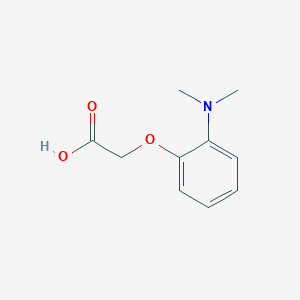
2-(4-(Methoxymethyl)phenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Methoxymethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-(Methoxymethyl)phenyl)acetaldehyde involves the Williamson Ether Synthesis. This method entails the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide to form an ether . The reaction is typically carried out using primary alkyl halides or methyl halides, and the best results are obtained with primary alkyl halides .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Methoxymethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-(Methoxymethyl)phenyl)acetic acid.
Reduction: 2-(4-(Methoxymethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-(Methoxymethyl)phenyl)acetaldehyde is primarily used in research settings. Its applications include:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Employed in studies involving the synthesis of complex organic molecules.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)acetaldehyde involves its interaction with various molecular targets and pathways. For instance, the aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The methoxymethyl group can also undergo substitution reactions, leading to the formation of different derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)acetaldehyde: Similar structure but lacks the methoxymethyl group.
4-(Methoxymethyl)benzaldehyde: Contains a benzaldehyde group instead of an acetaldehyde group.
2-(4-(Methoxymethyl)phenyl)ethanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(4-(Methoxymethyl)phenyl)acetaldehyde is unique due to the presence of both a methoxymethyl group and an acetaldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-[4-(methoxymethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H12O2/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5,7H,6,8H2,1H3 |
Clé InChI |
GECBOLLCNDVVCZ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)






![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)






